Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate is a synthetic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for producing aminothiophene derivatives efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
Ethyl 3-amino-5-(4-isobutylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl ester group, an amino group, and a substituted phenyl ring sets it apart from other thiophene derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H21NO2S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
ethyl 3-amino-5-[4-(2-methylpropyl)phenyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H21NO2S/c1-4-20-17(19)16-14(18)10-15(21-16)13-7-5-12(6-8-13)9-11(2)3/h5-8,10-11H,4,9,18H2,1-3H3 |
InChI Key |
JKXNAKKMZJAMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)CC(C)C)N |
Origin of Product |
United States |
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